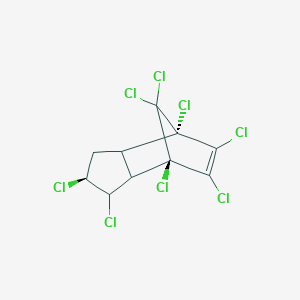
シス-クロルダン
概要
説明
cis-Chlordane is an organochlorine compound that was widely used as a pesticide. It is one of the isomers of chlordane, which is a mixture of related chemicals. cis-Chlordane is known for its effectiveness in controlling termites and other pests. due to its persistence in the environment and potential health risks, its use has been banned or restricted in many countries .
作用機序
Target of Action
The primary target of cis-Chlordane is the Cytochrome P450 2B6 . This enzyme is a part of the Cytochrome P450 family, which are heme-thiolate monooxygenases. These enzymes play a crucial role in the metabolism of a variety of compounds, including drugs and environmental chemicals .
Mode of Action
cis-Chlordane interacts with its target, Cytochrome P450 2B6, leading to changes in the enzyme’s activity. This interaction can lead to alterations in the metabolism of other compounds within the body .
Biochemical Pathways
It is known that the compound can interfere with the normal functioning of the cytochrome p450 system, potentially affecting a wide range of metabolic processes .
Pharmacokinetics
cis-Chlordane is absorbed from the gastrointestinal tract, leading to systemic exposure . Once absorbed, it is metabolized and then redistributed to fat . It is excreted slowly through feces, urine elimination, and through breast milk in nursing mothers . It can also cross the placenta and become absorbed by developing fetuses in pregnant women .
Result of Action
The molecular and cellular effects of cis-Chlordane’s action are complex and can vary depending on the level and duration of exposure. It is believed to bind irreversibly to DNA, leading to cell death or altered cellular function . It also affects transcription by antagonizing estrogen-related receptors . Furthermore, cis-Chlordane induces hepatic cytochrome P-450, causing a large increase in the volume of the smooth endoplasmic reticulum, which results in hepatocellular enlargement .
Action Environment
cis-Chlordane is a persistent organic pollutant that can remain in the environment for extended periods . It is expected to volatilize from surface water and surface soil . In air, chlordane is expected to degrade by photolysis and oxidation . Environmental factors such as temperature, pH, and soil composition can influence the compound’s action, efficacy, and stability .
科学的研究の応用
cis-Chlordane has been studied extensively for its applications in various fields:
Chemistry: Used as a reference compound in analytical chemistry for studying organochlorine pesticides
Biology: Research on its effects on biological systems, including its impact on enzyme activity and cellular processes
Medicine: Investigated for its potential toxicological effects and mechanisms of action in humans and animals
Industry: Historically used in agriculture and pest control, particularly for termite treatment
準備方法
Synthetic Routes and Reaction Conditions: This intermediate is then chlorinated to produce cis-Chlordane .
Industrial Production Methods: The industrial production of cis-Chlordane involves the chlorination of the chlordene intermediate under controlled conditions. The process yields a mixture of cis- and trans-chlordane, along with other related compounds .
化学反応の分析
Types of Reactions: cis-Chlordane undergoes various chemical reactions, including:
Oxidation: cis-Chlordane can be oxidized to form oxychlordane, a major metabolite
Reduction: Reduction reactions can convert cis-Chlordane to less chlorinated compounds.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide
Major Products Formed:
Oxidation: Oxychlordane
Reduction: Less chlorinated chlordane derivatives
Substitution: Various chlorinated derivatives
類似化合物との比較
cis-Chlordane is part of a group of related organochlorine compounds, including:
trans-Chlordane: Another isomer of chlordane with similar properties and uses
Heptachlor: A related compound with similar insecticidal properties but different chemical structure
Aldrin and Dieldrin: Other organochlorine pesticides with similar mechanisms of action but different chemical compositions
Uniqueness of cis-Chlordane: cis-Chlordane is unique due to its specific isomeric form, which influences its chemical behavior and biological activity. Its persistence in the environment and potential for bioaccumulation make it a compound of significant concern .
特性
CAS番号 |
5103-71-9 |
|---|---|
分子式 |
C10H6Cl8 |
分子量 |
409.8 g/mol |
IUPAC名 |
(1R,2R,3S,4R,6R,7R)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2/t2-,3-,4-,5-,8-,9-/m1/s1 |
InChIキー |
BIWJNBZANLAXMG-KBYKYPSBSA-N |
不純物 |
Several new components of technical chlordane were discovered using electron capture, negative ionization gas chromatographic mass spectrometry. These compounds have 10-12 chlorines and are produced by the condensation of three cyclopentadiene molecules. The most abundant compound has a molecular weight of 606 and has the elemental composition C15H6Cl12. This compound and a series of related compounds were also identified as contaminants in human adipose tissue samples. These compounds are approximately 0.01-0.03% of the technical chlordane mixture, and they have average concentrations in human adipose tissue of 0.4-0.7 ng/g of fat. They are more highly retained in human adipose tissue than chlordane-like compounds containing eight or fewer chlorine atoms. |
SMILES |
C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
異性体SMILES |
C1[C@@H]2[C@H]([C@@H]([C@@H]1Cl)Cl)[C@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
正規SMILES |
C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
沸点 |
175 °C @ 1 mm Hg at 0.27kPa: 175 °C decomposes Decomposes |
Color/Form |
Viscous, amber-colored liquid Colorless, viscous liquid White crystals |
密度 |
1.59-1.63 @ 25 °C Relative density (water = 1): 1.59 - 1.63 1.56 (77 °F): 1.6 |
引火点 |
Solution: 225 °F (open cup), 132 °F (closed cup) |
melting_point |
Melting point: 106-107 °C cis-isomer; 104-105 °C trans-isomer 217-228 °F |
Key on ui other cas no. |
5103-71-9 |
物理的記述 |
Solid; [Cerilliant MSDS] |
ピクトグラム |
Acute Toxic; Irritant; Environmental Hazard |
溶解性 |
Miscible with aliphatic and aromatic hydrocarbon solvents, including deodorized kerosene In water, 0.056 mg/L @ 25 °C Solubility in water: none 0.0001% |
同義語 |
(1R,2S,3aS,4S,7R,7aS)-rel-1,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-4,7-Methano-1H-indene; (1α,2α,3aα,4β,7β,7aα)-1,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene; 1α,2α,4β,5,6,7β,8,8-Octachloro-3aα,4,7,7aα-tetrahydro- |
蒸気密度 |
14: (air= 1 at boiling point of chlordane) 14 |
蒸気圧 |
0.000036 [mmHg] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


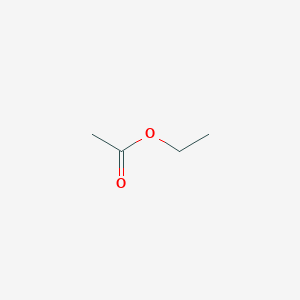
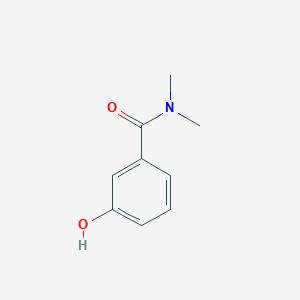
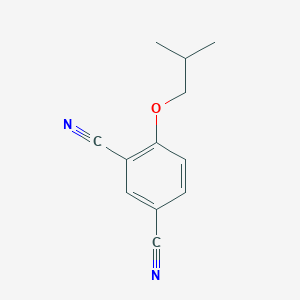
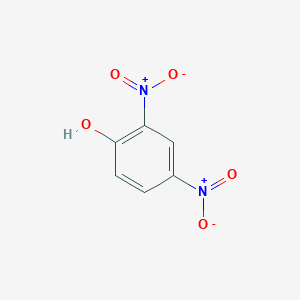
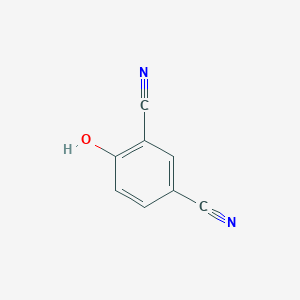
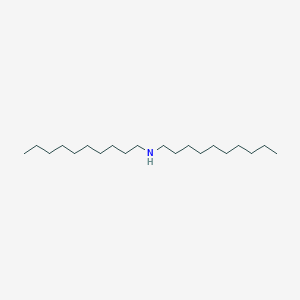
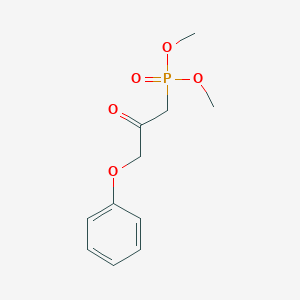
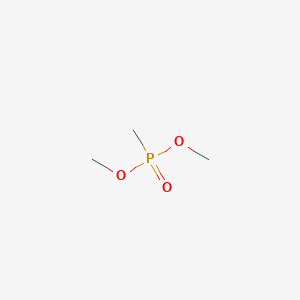
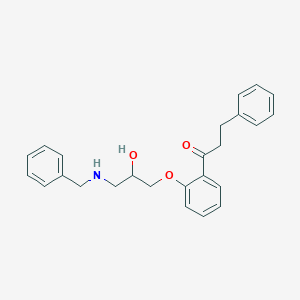
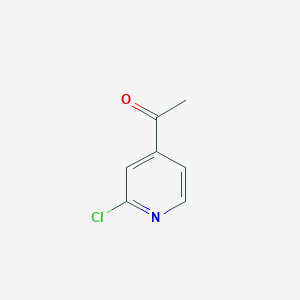
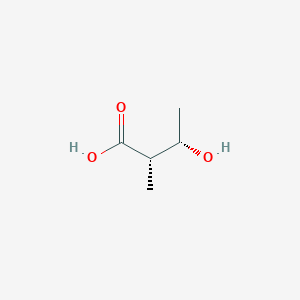
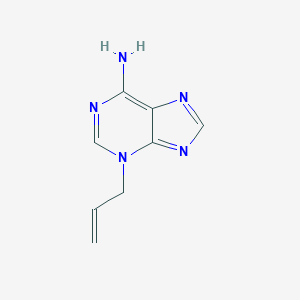

![(3aR,4R,6S,6aS)-Methyl 4-((tert-butoxycarbonyl)amino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-6-carboxylate](/img/structure/B41463.png)
